molecular formula C22H19ClN4O B10890167 N-(2-chlorobenzyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-chlorobenzyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10890167
M. Wt: 390.9 g/mol
InChI Key: VTHABIMIMZBULV-UHFFFAOYSA-N
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Description

N~4~-(2-Chlorobenzyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as a chlorobenzyl group, dimethyl groups, and a phenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-Chlorobenzyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction involving suitable pyridine precursors.

    Introduction of Substituents: The chlorobenzyl, dimethyl, and phenyl groups are introduced through various substitution reactions. For example, the chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-Chlorobenzyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N~4~-(2-Chlorobenzyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N4-(2-Chlorobenzyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(2-Chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: A similar compound with a different substituent on the pyrazole ring.

    3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: A compound lacking the chlorobenzyl group.

    N~4~-(2-Chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: A compound lacking the dimethyl groups.

Uniqueness

N~4~-(2-Chlorobenzyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the specific combination of substituents on its pyrazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the chlorobenzyl group, in particular, enhances its potential for biological activity and interaction with molecular targets.

Properties

Molecular Formula

C22H19ClN4O

Molecular Weight

390.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H19ClN4O/c1-14-12-18(22(28)24-13-16-8-6-7-11-19(16)23)20-15(2)26-27(21(20)25-14)17-9-4-3-5-10-17/h3-12H,13H2,1-2H3,(H,24,28)

InChI Key

VTHABIMIMZBULV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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